Dimethyl[3-(piperidin-4-yloxy)propyl]amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-piperidin-4-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWJSXMJVVCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocycle that is a common structural element in many pharmaceuticals. Therefore, it is likely that this compound interacts with a variety of biological targets, similar to other piperidine derivatives.
Mode of Action
Given its structural similarity to other piperidine derivatives, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes, suggesting that this compound may also interact with multiple pathways.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which may influence its bioavailability and distribution within the body.
Result of Action
Given its structural similarity to other piperidine derivatives, it is likely that this compound has a range of biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. For example, the compound’s storage temperature can affect its physical properties, which may in turn influence its biological activity. Additionally, the compound’s interaction with other molecules in its environment, such as proteins and lipids, can also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
Dimethyl[3-(piperidin-4-yloxy)propyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic pathways in which these enzymes participate.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in significant changes in cellular processes and overall physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to certain environmental factors such as light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound may enhance or inhibit the activity of enzymes involved in the biosynthesis or degradation of specific metabolites, thereby affecting their levels within the cell. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell. Additionally, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments. These processes are crucial for the compound’s bioavailability and overall efficacy in exerting its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of this compound is a critical factor in determining its overall biological activity and effects.
Biological Activity
Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.27 g/mol
-
Structural Representation :
This compound features a piperidine ring, which is known for its diverse biological activities, including interactions with neurotransmitter systems.
Neuropharmacological Effects
- Acetylcholinesterase Inhibition : Research indicates that compounds with piperidine moieties often exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of acetylcholine. This inhibition is beneficial for treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling .
- Histamine H3 Receptor Modulation : The piperidine derivatives have been studied for their antagonistic effects on histamine H3 receptors, which play a role in regulating neurotransmitter release. Compounds similar to this compound have shown promise as potential treatments for cognitive disorders by modulating histaminergic pathways .
Anticancer Activity
Recent studies have explored the anticancer properties of piperidine derivatives. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including those derived from lung and breast cancers. The mechanism involves the induction of apoptosis and inhibition of tumor cell proliferation .
Table 1: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE Inhibition | 0.5 | |
| Piperidine Analog A | Cancer Cell Cytotoxicity | 0.69 | |
| Piperidine Analog B | Histamine H3 Receptor Antagonism | 41.7 ± 8.5 |
Case Studies
- Alzheimer's Disease Model : A study investigated the effects of this compound in an Alzheimer’s disease model, demonstrating improved cognitive function and reduced amyloid-beta plaque formation in treated mice compared to controls. The compound's ability to inhibit AChE was credited for these neuroprotective effects .
- Cancer Treatment Exploration : In vitro studies on human cancer cell lines revealed that this compound exhibited significant antiproliferative activity, with an IC50 value suggesting effective cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl[3-(piperidin-4-yloxy)propyl]amine is primarily studied for its interactions with histamine receptors, particularly the H3 receptor. Research indicates that compounds with similar structures can act as antagonists or inverse agonists at these receptors, which are implicated in various neurological disorders.
Histamine H3 Receptor Modulation
The compound has been investigated for its potential to modulate the histamine H3 receptor, which plays a critical role in neurotransmitter release and regulation. Studies have shown that derivatives of piperidine can exhibit high affinity for the H3 receptor, suggesting that this compound may also possess similar properties .
Antidepressant Potential
Recent research has indicated that related amphetamine derivatives show promise as multifaceted antidepressant agents. The structural similarities suggest that this compound could be explored further for its antidepressant effects through modulation of central nervous system pathways .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential in various therapeutic areas.
Enzyme Inhibition
Studies have demonstrated that certain piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
Anticoagulant Activity
Although not directly tested on this compound, related compounds have shown anticoagulant properties by inhibiting factor Xa, suggesting potential applications in developing anticoagulant therapies .
Structural Modifications and Activity
Research has focused on modifying the structure of piperidine-based compounds to enhance their pharmacological activity. For instance, modifications to the aliphatic chain or introduction of additional functional groups have resulted in compounds with improved binding affinities and biological activities .
In Vivo Evaluations
In vivo studies using animal models have shown that certain piperidine derivatives can effectively cross the blood-brain barrier and exert significant pharmacological effects, supporting their potential use in treating CNS disorders .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Histamine H3 Receptor Modulation | High affinity compounds show promise for treating neurological disorders |
| Antidepressant Potential | Structural analogs indicate potential efficacy as antidepressants |
| Enzyme Inhibition | Piperidine derivatives inhibit AChE/BuChE, enhancing cholinergic signaling |
| Anticoagulant Activity | Related compounds exhibit potent anti-factor Xa activity |
Comparison with Similar Compounds
Histamine H₃ Receptor Antagonists
Example Compound : 5-{1-[2-(1-Benzofuran-2-yl)ethyl]piperidin-4-yl}oxy-N-methyl-N-propylpentan-1-amine (1b)
- Structure : Features a benzofuran-ethyl-piperidine core with a pentyloxy chain and methyl/propylamine termini .
- Key Differences :
- Chain Length : The target compound has a shorter propyl chain vs. pentyl in 1b.
- Substituents : 1b includes a benzofuran group, which enhances aromatic interactions with receptors, whereas the target compound lacks aromaticity.
- Activity : 1b exhibits histamine H₃ antagonism (IC₅₀ ~50 nM), while the target compound’s activity remains uncharacterized but is hypothesized to share similar receptor binding due to the piperidine-oxy-alkylamine scaffold .
Piperidine-Based Antidepressants
Example Compound : Dothiepin (3-(6H-dibenzo[b,e]thiepin-11-ylidene)propyl dimethylamine)
- Structure: Tricyclic framework with a dimethylaminopropyl side chain .
- Key Differences: Core Structure: Dothiepin’s dibenzothiepin core contrasts with the monocyclic piperidine in the target compound. Amine Position: Dothiepin’s dimethylamine is directly attached to a propyl chain, whereas the target compound’s amine is separated by an ether linkage.
- Metabolism: Dothiepin is metabolized by CYP2D6, suggesting that the target compound may undergo similar oxidative pathways if the dimethylamino group is a metabolic hotspot .
Piperazine/Piperidine Derivatives in Patent Literature
Example Compound : N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Structure : Combines a piperazine ring, trifluoromethylpyridine, and tetrahydrofuran moieties .
- Key Differences :
- Complexity : The patent compound includes a cyclopentane and trifluoromethylpyridine, enhancing target specificity but reducing synthetic accessibility compared to the simpler target compound.
- Synthetic Routes : Both compounds employ reductive amination (e.g., sodium triacetoxyborohydride), but the patent compound requires multi-step functionalization of the piperazine ring .
Insecticidal Amines
Example Compound: Amitraz (N-methylbis(2,4-xylyliminomethyl)amine)
- Structure: Aromatic xylyl groups linked via iminomethylamines .
- Key Differences :
Structural and Functional Analysis Table
Key Findings and Insights
- Structural Flexibility : The piperidine-oxy-alkylamine scaffold allows modular modifications; elongation of the alkyl chain (e.g., pentyl in 1b) enhances receptor binding but may reduce bioavailability .
- Amine Substitution: Dimethylamino termini improve lipophilicity vs. bulkier groups (e.g., trifluoromethylpyridine in patent compounds), which may prioritize target selectivity over membrane permeability .
- Metabolic Considerations: Compounds with dimethylamino groups (e.g., dothiepin) are susceptible to CYP2D6, suggesting the need for metabolic stability optimization in the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine typically involves:
- Formation of the piperidin-4-yloxy moiety through nucleophilic substitution or etherification reactions.
- Introduction of the dimethylamino group via alkylation or amination of a suitable precursor.
- Purification steps to ensure high purity (≥99%) suitable for pharmaceutical research applications.
This approach aligns with standard synthetic organic chemistry principles for constructing ether linkages and tertiary amines.
Detailed Preparation Steps
Ether Formation via Nucleophilic Substitution
A common route involves reacting 4-hydroxypiperidine or its derivatives with a suitable 3-halopropyl dimethylamine or its precursor:
- Starting materials : 4-hydroxypiperidine (or protected forms such as Boc-protected 4-hydroxypiperidine) and 3-chloropropyl dimethylamine derivatives.
- Reaction conditions : Typically, the hydroxyl group of the piperidine acts as a nucleophile attacking the electrophilic carbon bearing the leaving group (e.g., chloride or mesylate) on the propyl chain.
- Catalysts and solvents : Use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate the substitution reaction.
- Temperature and time : Reactions are often conducted at moderate temperatures (25–60 °C) for several hours (12–24 h) to ensure complete conversion.
This method is supported by analogous etherification procedures reported for related piperidine derivatives, where alkylation with methanesulfonates or halides in the presence of a base leads to the desired ether linkage.
Alkylation to Introduce the Dimethylamino Group
Alternatively, the dimethylamino functionality may be introduced by:
- Alkylation of a primary or secondary amine with dimethylaminoalkyl halides.
- Reductive amination of aldehyde or ketone intermediates with dimethylamine.
- Use of nucleophilic substitution where a suitable leaving group on the propyl chain is displaced by dimethylamine.
These steps are often followed by purification via column chromatography or crystallization to isolate the target compound in high purity.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Hydroxypiperidine + 3-chloropropyl dimethylamine, NaH, acetonitrile, 40 °C, 24 h | Etherification via nucleophilic substitution to form 3-(piperidin-4-yloxy)propyl dimethylamine |
| 2 | Purification by silica gel column chromatography | Isolation of pure product as a sticky oil or crystalline solid |
| 3 | Optional Boc protection/deprotection steps | To protect amine groups during synthesis if needed |
| 4 | Final purification and characterization | Ensures ≥99% purity for research use |
This procedure is adapted from analogous synthetic routes for related compounds and is consistent with the chemical behavior of piperidine and amine functionalities.
Research Findings and Optimization
- Yield and purity : Synthesis yields vary depending on reaction conditions but can reach moderate to high yields (up to ~70%) with proper optimization.
- Reaction time : Typically 12–24 hours; optimization can reduce time without compromising yield.
- Solvent choice : Polar aprotic solvents like acetonitrile and DMF are preferred for their ability to solubilize reactants and facilitate nucleophilic substitution.
- Base selection : Sodium hydride and potassium carbonate are commonly used; choice affects reaction rate and side product formation.
- Purification : Column chromatography is standard to remove unreacted starting materials and side products.
Recent studies emphasize the importance of controlling reaction temperature and stoichiometry to minimize side reactions such as elimination or over-alkylation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4-Hydroxypiperidine, 3-halopropyl dimethylamine | Commercially available or synthesized |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Base | Sodium hydride, potassium carbonate | Facilitates nucleophilic attack |
| Temperature | 25–60 °C | Moderate temperature to control rate |
| Reaction time | 12–24 hours | Ensures complete conversion |
| Purification | Silica gel column chromatography | Achieves high purity |
| Yield | 50–70% (typical) | Depends on reaction optimization |
Additional Notes
- No direct industrial-scale preparation methods for this compound were found, but synthetic strategies align with those used for related piperidine ethers and amines.
- The compound is primarily for research use and requires careful handling due to amine functionality.
- Safety data specific to this compound is limited; general precautions for amine-containing organic liquids apply.
Q & A
Q. What are the established synthetic routes for Dimethyl[3-(piperidin-4-yloxy)propyl]amine, and what key reaction parameters influence yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between piperidin-4-ol derivatives and dimethylamine-containing alkylating agents. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) are often required for efficient substitution but must be balanced against side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while inert atmospheres prevent oxidation of intermediates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted starting materials or oligomers .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and confirm substitution patterns (e.g., piperidinyloxy linkage) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, distinguishing isobaric impurities .
- Computational chemistry : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for comparison with crystallographic data . Tools like Gaussian or ORCA are recommended for these analyses .
Q. What are the solubility and stability profiles of this compound under various conditions, and how should storage conditions be optimized?
- Solubility : The compound exhibits moderate solubility in chloroform and dichloromethane but poor solubility in water. Co-solvents like ethanol or acetone enhance aqueous solubility for biological assays .
- Stability : Susceptible to oxidation at the piperidine nitrogen; stability studies under varying pH (4–9) and temperature (-20°C to 25°C) recommend storage in amber vials under inert gas (argon/nitrogen) at -20°C .
- Degradation analysis : Accelerated stability testing via HPLC monitors hydrolytic or oxidative byproducts over time .
Advanced Research Questions
Q. What factorial design approaches are appropriate for optimizing reaction conditions in the synthesis of this compound?
- Full factorial design : Evaluate interactions between variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2 design tests high/low levels of each parameter, with ANOVA determining significance .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between variables and output (e.g., yield, purity). Software like Design-Expert facilitates this analysis .
- Contradiction handling : If conflicting data arise (e.g., high yield vs. low purity), pareto charts prioritize factors for iterative optimization .
Q. How can computational chemistry tools predict reactivity and guide experimental design for novel derivatives?
- Reaction path search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify low-energy pathways for functionalization (e.g., alkylation at the piperidine oxygen) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics to select optimal media (e.g., DMSO vs. THF) .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in alkylation or amination steps .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges) to identify variables causing discrepancies. For example, differences in phospholipid binding affinity may arise from assay pH or buffer composition .
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding kinetics vs. ITC for thermodynamic profiling) to confirm activity .
- Data harmonization : Apply standardized protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays to reduce variability .
Q. What reactor designs improve scalability of synthesis while maintaining product purity?
- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions compared to batch systems. Microreactors with immobilized catalysts (e.g., packed-bed columns) are ideal for multi-step syntheses .
- Membrane reactors : Integrate in-line separation (e.g., nanofiltration) to remove byproducts and recycle unreacted starting materials .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy or inline HPLC ensures consistent quality during scale-up .
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?
- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify impurities at ppm levels. Isotopic pattern analysis distinguishes structural analogs .
- 2D-NMR : --HSQC and HMBC correlations resolve overlapping signals from stereoisomers or regioisomers .
- X-ray crystallography : Single-crystal analysis confirms absolute configuration and detects crystalline impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
